
6-Amino-5-bromonicotinonitrile
Overview
Description
6-Amino-5-bromonicotinonitrile (CAS: 477871-32-2) is a brominated pyridine derivative with the molecular formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol. It features an amino group (-NH₂) at position 6, a bromine atom at position 5, and a nitrile (-CN) at position 3 on the pyridine ring. This compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing heterocyclic compounds. It requires storage under inert conditions at room temperature to ensure stability .
Key safety data includes hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation). Strict precautions, such as avoiding inhalation and skin contact, are mandated during handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromonicotinonitrile with ammonia or an amine under suitable conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to facilitate the process.
Industrial Production Methods: Industrial production of 6-Amino-5-bromonicotinonitrile follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-bromonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide and copper(I) iodide in anhydrous dioxane are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted nicotinonitriles.
Oxidation and Reduction Reactions: Products include corresponding oxides and amines.
Coupling Reactions: Products include complex aromatic compounds.
Scientific Research Applications
6-Amino-5-bromonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-5-bromonicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and bromine groups on the pyridine ring allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biological processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Positional and Functional Group Variations
Heterocyclic Variants
- 6-Amino-5-bromoquinoxaline (CAS: 50358-63-9): Features a quinoxaline core instead of pyridine. Molecular formula C₈H₆BrN₃ (MW: 224.06). Reduced electrophilicity compared to pyridine-based nitriles due to aromatic nitrogen positioning .
Physicochemical Properties
Key Observations :
- The methoxy derivative (CAS 1807028-30-3) has a higher density and defined melting point compared to the amino-bromo analogue.
- Chloro derivatives (e.g., 6-Amino-5-chloro-2-methylnicotinonitrile) exhibit lower molecular weights and altered solubility profiles due to reduced halogen size and added methyl groups .
Commercial Availability and Cost
Compound | Price (1g) | Supplier |
---|---|---|
This compound | €32.00 | CymitQuimica |
4-Amino-2-fluorobenzonitrile | €20.00 | CymitQuimica |
6-Amino-5-chloro-2-methylnicotinonitrile | $20.00 (sample) | GLPBIO |
Note: Brominated derivatives are generally costlier than chloro or methoxy analogues due to synthetic complexity and halogen sourcing.
Biological Activity
6-Amino-5-bromonicotinonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of an amino group and a bromine atom on a pyridine ring, belongs to the class of nicotinonitriles, which are known for their diverse pharmacological properties.
- Molecular Formula : C6H5BrN2
- Molecular Weight : 202.02 g/mol
- Structural Characteristics : The compound features a bromine atom at the 5-position and an amino group at the 6-position of the pyridine ring, contributing to its unique reactivity and biological profile.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. In a study evaluating various derivatives, compounds similar to this compound were shown to inhibit specific kinases involved in cancer cell proliferation. Notably, this compound demonstrated activity against MNK1 and MNK2 kinases, which are critical in regulating protein synthesis in cancer cells .
Neurodevelopmental Effects
Additionally, studies have suggested that this compound may influence neurodevelopment. The compound's structural features allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. However, specific mechanisms of action remain under investigation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the bromine atom and the amino group are essential for its interaction with biological targets. Comparative studies with related compounds reveal that modifications in substituents significantly affect potency and selectivity.
Compound Name | Molecular Formula | Similarity Index | Unique Features |
---|---|---|---|
Methyl 6-amino-5-bromonicotinate | C7H8BrN3 | 0.95 | Methyl group enhances lipophilicity |
Ethyl 6-amino-5-bromonicotinate | C8H10BrN3 | 0.92 | Ethyl group increases solubility |
3-Bromo-5-pyridine carboxylic acid | C6H4BrNO2 | 0.83 | Contains a carboxylic acid functional group |
Case Studies and Research Findings
- Inhibition of MNK Kinases : A study identified that this compound effectively inhibits MNK1 and MNK2 activities in vitro, showcasing its potential as an anticancer agent .
- Neuropharmacological Evaluation : Investigations into the neurodevelopmental effects indicated that this compound may modulate neurotransmitter pathways, although detailed mechanisms are yet to be elucidated.
- Spectroscopic Characterization : The compound has been characterized using NMR and IR spectroscopy, confirming its structure and aiding in understanding its interaction with biological systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Amino-5-bromonicotinonitrile, and how can reaction conditions be optimized?
- Methodological Answer :
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the bromine and nitrile group positions and assess regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHBrN, expected m/z ≈ 212.96) .
- Infrared (IR) Spectroscopy : Peaks at ~2200 cm (nitrile C≡N stretch) and 3300–3500 cm (amine N-H stretch) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting patterns) may arise from tautomerism or residual solvents. Strategies include:
- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- X-ray Crystallography : Definitive structural confirmation for crystalline derivatives .
- Computational Modeling : Density Functional Theory (DFT) to simulate NMR/IR spectra and compare with experimental data .
Q. What strategies are employed to investigate the reactivity of the bromine and nitrile groups in this compound under varying conditions?
- Methodological Answer :
- Isotopic Labeling : Use N-labeled amines to trace nitrile group transformations in hydrolysis or cycloaddition reactions .
- Computational Analysis : Molecular dynamics simulations (e.g., using Gaussian or ORCA) to predict reaction pathways and transition states .
Q. How should researchers design experiments to evaluate the bioactivity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Prioritize enzymes with bromine/nitrile-sensitive active sites (e.g., kinases or cytochrome P450 isoforms) .
- Assay Design :
- In vitro : Fluorescence-based assays with purified enzymes (e.g., measuring IC via fluorescence quenching).
- Cell-Based : Evaluate cytotoxicity and target engagement in cancer cell lines using MTT assays .
Q. Data Contradiction and Validation
Q. How can discrepancies in reported synthetic yields of this compound be addressed?
- Methodological Answer :
- Reproducibility Checks : Replicate procedures from literature with strict control of moisture, oxygen, and catalyst purity .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated or dimerized species) .
- Collaborative Studies : Cross-validate results with independent labs using identical starting materials .
Q. Safety and Handling
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Properties
IUPAC Name |
6-amino-5-bromopyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUQTHSGTPGGFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363433 | |
Record name | 6-amino-5-bromonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822288 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477871-32-2 | |
Record name | 6-Amino-5-bromo-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477871-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-amino-5-bromonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-5-bromopyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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